5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)-
Description
The compound 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- features a fused triazolo-diazepine core with a 7-methyl group and a 3-(3,4,5-trimethoxyphenyl) substituent. The diazepine ring system is structurally analogous to benzodiazepines, suggesting possible central nervous system (CNS) activity, though the trimethoxyphenyl group may redirect pharmacological targets.
Synthesis of such compounds may involve catalytic methods, as seen in , where InCl3 facilitates the introduction of substituents to triazole derivatives . However, the diazepine core likely requires cyclization steps distinct from simpler triazole syntheses.
Properties
CAS No. |
125008-48-2 |
|---|---|
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
7-methyl-3-(3,4,5-trimethoxyphenyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine |
InChI |
InChI=1S/C16H22N4O3/c1-19-6-5-14-17-18-16(20(14)8-7-19)11-9-12(21-2)15(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
GFDNGCNIXDIPMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NN=C(N2CC1)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by treatment with acetic acid . This process results in the formation of the triazolodiazepine core structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound contains three key reactive components:
-
Triazolo[4,3-d] diazepine core : Combines a seven-membered diazepine ring fused with a five-membered triazole ring.
-
3,4,5-Trimethoxyphenyl substituent : Electron-rich aromatic system with three methoxy groups.
-
Tetrahydro backbone : Partially saturated diazepine ring, reducing aromaticity and enabling ring-opening or functionalization.
Diazepine Ring Reactivity
The diazepine moiety may undergo:
-
N-Alkylation/Acylation : Basic nitrogen atoms (N1, N4) could react with alkyl halides or acyl chlorides under mild conditions.
-
Ring-Opening : Acidic or nucleophilic conditions might cleave the diazepine ring, forming linear intermediates.
Triazole Ring Reactivity
The triazole group (positions 1–3) is prone to:
-
Electrophilic Substitution : Nitration or halogenation at electron-deficient positions (e.g., C2).
-
Coordination Chemistry : Potential ligand behavior for transition metals (e.g., Cu, Zn).
Trimethoxyphenyl Group Reactivity
The 3,4,5-trimethoxyphenyl substituent may participate in:
-
Demethylation : Strong Lewis acids (e.g., BBr₃) could cleave methoxy groups to hydroxyls.
-
Oxidative Coupling : Formation of dimeric structures under radical conditions.
Synthetic and Functionalization Routes
While explicit synthetic details for this compound are unavailable, analogous methodologies from patents suggest:
Comparative Reactivity with Analogues
The compound’s dual triazole-diazepine system distinguishes it from simpler heterocycles:
| Compound | Core Structure | Key Reactivity Differences |
|---|---|---|
| 1H-Benzodiazepine | Diazepine only | Lacks triazole’s electrophilic substitution sites |
| 1H-Triazole derivatives | Triazole only | Absence of diazepine’s ring-opening potential |
| PAF Receptor Antagonists | Tetrahydrofuran core | Reduced nitrogen content limits alkylation options |
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research has indicated that compounds similar to 5H-s-Triazolo(4,3-d)(1,4)diazepine exhibit anticonvulsant properties. The diazepine moiety is known for its effects on the central nervous system (CNS), making it a candidate for further studies in epilepsy treatment .
2. Anxiolytic Properties
Due to the structural similarities with benzodiazepines, this compound may possess anxiolytic effects. Benzodiazepines are widely used for their calming effects on anxiety disorders. Investigating the anxiolytic potential of this compound could lead to new therapeutic agents .
3. Antimicrobial Activity
The triazole ring is associated with antimicrobial properties in various derivatives. Given the structural features of 5H-s-Triazolo(4,3-d)(1,4)diazepine, it is hypothesized that it may exhibit similar antimicrobial effects against certain pathogens .
Synthesis and Derivatives
The synthesis of 5H-s-Triazolo(4,3-d)(1,4)diazepine typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in literature, established methodologies for synthesizing similar heterocycles are expected to be applicable.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1H-Benzodiazepine | Diazepines | Known for anxiolytic effects |
| 1H-Triazole derivatives | Triazoles | Exhibits antimicrobial properties |
| 2-Aminoquinazoline | Heterocycles | Potential anti-cancer activity |
The unique combination of both triazole and diazepine functionalities in 5H-s-Triazolo(4,3-d)(1,4)diazepine sets it apart from these compounds and may enhance its biological activity and solubility profile compared to other similar structures .
Mechanism of Action
The mechanism of action of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with triazolodiazepines and triazole derivatives:
*Estimated based on structural similarity to .
†Calculated using fragment-based methods (trimethoxyphenyl XlogP ≈ 1.5; triazolodiazepine core ≈ 0.3).
Pharmacological Activity and Substituent Effects
- Target Compound : The 3,4,5-trimethoxyphenyl group is associated with microtubule disruption in cancer cells , while the triazolodiazepine core may confer CNS activity. Dual targeting is plausible but unconfirmed.
- Etizolam/Flualprazolam: Halogenation (Cl, F) and aromatic substitution (thieno/benzo rings) enhance GABA-A receptor binding and metabolic stability, increasing potency .
- Triazole Derivatives () : The trimethoxyphenyl group in these compounds correlates with antitubulin activity, suggesting a shared mechanism with the target compound .
Research Implications
Further studies should prioritize:
Target Validation : Assess binding to tubulin or kinases vs. GABA-A receptors.
Synthetic Optimization : Adapt ’s catalytic methods for diazepine functionalization .
Comparative Bioavailability : Contrast lipophilicity and solubility with trifluoromethyl analogs () .
Biological Activity
5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- is a complex heterocyclic compound characterized by its unique structure that combines elements of triazole and diazepine. This compound is notable for its tetrahydro structure and multiple methoxy groups which may enhance its biological activity and solubility profile compared to other similar structures.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₃N₅O₃
- Monoisotopic Mass : Approximately 302.17 g/mol
The presence of methoxy groups is significant as they can influence the compound's reactivity and biological interactions. The triazole and diazepine rings are known for their diverse pharmacological properties.
Pharmacological Profile
Research indicates that compounds with similar structural features to 5H-s-Triazolo(4,3-d)(1,4)diazepine exhibit a range of biological activities including:
- Anticonvulsant Activity : Many benzodiazepine derivatives are recognized for their anticonvulsant properties. For instance, studies have shown that certain triazolo[4,3-d] derivatives display central depressant activity which may be beneficial in treating seizure disorders .
- Anxiolytic Effects : Structure-activity relationship (SAR) studies have demonstrated that modifications on the diazepine core can enhance anxiolytic effects. Compounds with electron-donating substituents often show increased activity in this regard .
- Antimicrobial Properties : The triazole moiety is frequently associated with antimicrobial activity. Research on 1,2,4-triazole derivatives has shown effectiveness against various bacterial strains .
Case Studies
- Central Nervous System Activity : A series of studies have been conducted to evaluate the CNS activity of triazolo[4,3-a][1,4]benzodiazepines. These studies found that certain substitutions at the C-1 position can lead to significant anxiolytic and antidepressant effects .
- In Vitro Studies : In vitro assays have indicated that compounds similar to 5H-s-Triazolo(4,3-d)(1,4)diazepine exhibit cytotoxicity against cancer cell lines. For example, palladacycles derived from benzodiazepines were shown to inhibit cathepsin B with promising IC50 values .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1H-Benzodiazepine | Diazepines | Known for anxiolytic effects |
| 1H-Triazole derivatives | Triazoles | Exhibits antimicrobial properties |
| 2-Aminoquinazoline | Heterocycles | Potential anti-cancer activity |
| 6-Aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines | Triazolo-Diazepines | CNS activity with potential anxiolytic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
